molecular formula C22H25N3O6 B11019701 N-[2-(cyclohexylcarbamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

N-[2-(cyclohexylcarbamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B11019701
M. Wt: 427.4 g/mol
InChI Key: DQXDJJUWDYJRDN-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound with a unique structure that includes a cyclohexylamino group, a carbonyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclohexylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-nitro-4,5-dimethoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclohexylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(cyclohexylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-2-nitrobenzamide
  • N-{2-[(cyclohexylamino)carbonyl]phenyl}-4,5-dimethoxybenzamide
  • N-{2-[(cyclohexylamino)carbonyl]phenyl}-4,5-dimethoxy-2-aminobenzamide

Uniqueness

N-{2-[(cyclohexylamino)carbonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C22H25N3O6/c1-30-19-12-16(18(25(28)29)13-20(19)31-2)22(27)24-17-11-7-6-10-15(17)21(26)23-14-8-4-3-5-9-14/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

DQXDJJUWDYJRDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)[N+](=O)[O-])OC

Origin of Product

United States

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